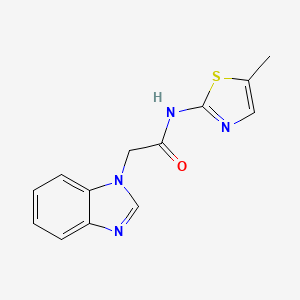

2-(1H-1,3-benzodiazol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Beschreibung

2-(1H-1,3-Benzodiazol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a benzodiazolyl moiety linked via an acetamide group to a 5-methyl-substituted thiazole ring. This structure combines two pharmacologically significant heterocycles: benzodiazoles (notably benzimidazoles) are known for their antimicrobial and anticancer properties, while thiazoles are associated with anticonvulsant and anti-inflammatory activities . The compound’s synthesis likely follows routes similar to those described for structurally related derivatives, involving sequential coupling of benzodiazole precursors with thiazole-containing amines under catalytic or reflux conditions .

Eigenschaften

IUPAC Name |

2-(benzimidazol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-9-6-14-13(19-9)16-12(18)7-17-8-15-10-4-2-3-5-11(10)17/h2-6,8H,7H2,1H3,(H,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLZYDMSNKYHFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)CN2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves the condensation of benzimidazole derivatives with thiazole derivatives under controlled conditions. One common method includes the reaction of 2-aminobenzimidazole with 2-bromoacetyl-5-methylthiazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various alkyl or acyl groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to benzodiazoles and thiazoles. For instance, derivatives of 2-mercaptobenzimidazole have shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in bacterial and fungal metabolism .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound N1 | Staphylococcus aureus | 1.27 µM |

| Compound N8 | Escherichia coli | 1.43 µM |

| Compound N22 | Klebsiella pneumoniae | 2.60 µM |

These findings suggest that modifications to the benzodiazole structure can enhance antimicrobial activity, making these compounds promising candidates for further development in antimicrobial therapies.

Anticancer Potential

The anticancer properties of 2-(1H-1,3-benzodiazol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide have also been investigated. In vitro studies indicate that certain benzodiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116). For example, some derivatives have shown IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), suggesting a higher potency .

Table 2: Anticancer Activity of Benzodiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound N9 | HCT116 | 5.85 |

| Compound N18 | HCT116 | 4.53 |

| Standard Drug | 5-Fluorouracil | 9.99 |

The selectivity index for these compounds indicates their potential safety and efficacy in targeting cancer cells over normal cells, which is crucial for reducing side effects during treatment.

Mechanistic Insights

The mechanisms by which these compounds exert their biological effects often involve:

- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes critical for DNA synthesis and repair in pathogens and cancer cells.

- Induction of Apoptosis : Certain derivatives can trigger programmed cell death in cancer cells through various signaling pathways.

Case Studies

Several case studies have documented the synthesis and biological evaluation of new derivatives based on the benzodiazole-thiazole framework:

- Synthesis and Evaluation : A study synthesized multiple derivatives and evaluated their antimicrobial activities against a panel of microorganisms. The results indicated that structural modifications significantly impacted biological activity .

- Antitumor Activity Assessment : Another case focused on assessing the anticancer properties of a series of benzothiazole derivatives, revealing promising results against pancreatic cancer cells with notable selectivity .

Wirkmechanismus

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The thiazole ring can interact with enzymes, inhibiting their activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Analytical Comparison of Selected Analogues

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., bromine in 9c) may enhance binding affinity to biological targets by modulating electron density, as suggested by docking studies in , where 9c showed distinct binding poses compared to acarbose .

- Steric Influence : Bulkier substituents (e.g., 2-phenyl in 9a) could hinder molecular interactions, though this requires further validation.

Analogues with Alternative Heterocyclic Cores

and describe benzothiazole derivatives (e.g., 5a–m , 6a–b ) where the benzodiazole is replaced with benzothiazole. These compounds exhibit anticonvulsant activity, highlighting the importance of heterocycle choice in biological activity . For example:

- 5a–m : Replace benzodiazole with benzothiazole and incorporate triazole-thioether linkages.

- 6a–b : Feature imidazole instead of triazole, demonstrating reduced anticonvulsant efficacy compared to triazole derivatives .

Functional Group Modifications

- Acetamide Linker : The acetamide bridge in the target compound is critical for hydrogen bonding, as seen in analogues like 9f , where the linker facilitates interactions with enzymatic active sites .

- Cyanophenyl Substitution: describes 2-(1H-1,3-benzodiazol-1-yl)-N-(4-cyanophenyl)acetamide, which replaces the thiazole with a cyanophenyl group. This substitution alters solubility and bioavailability due to the polar cyano group .

Biologische Aktivität

The compound 2-(1H-1,3-benzodiazol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₃N₃OS

- Molecular Weight : 253.33 g/mol

The structural features of this compound suggest potential interactions with biological targets due to the presence of both benzodiazole and thiazole moieties, which are known for their diverse pharmacological activities.

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antitumor effects. For instance, derivatives of benzodiazole have been documented as inhibitors of various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .

Neuroprotective Effects

Research has shown that benzodiazole derivatives can possess neuroprotective properties. These compounds may exert their effects by reducing oxidative stress and inflammation in neuronal cells. A study highlighted the ability of similar compounds to protect against neurodegenerative diseases by inhibiting neuroinflammation and promoting neuronal survival .

Antimicrobial Activity

Compounds with thiazole rings are recognized for their antimicrobial properties. Preliminary investigations into the biological activity of This compound suggest potential antibacterial and antifungal activities. The thiazole moiety is known to enhance the interaction with microbial enzymes or receptors, leading to effective inhibition .

The mechanisms through which This compound exerts its biological effects can include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.

- Modulation of Signaling Pathways : By interacting with various cellular receptors or signaling pathways, it may alter cellular responses leading to apoptosis in cancer cells.

- Reduction of Oxidative Stress : The antioxidant properties attributed to similar compounds could play a role in protecting cells from oxidative damage.

Case Studies

Several studies have evaluated the biological activity of related compounds:

| Study | Activity | Findings |

|---|---|---|

| Park et al. (1977) | Antitumor | Identified significant cytotoxic effects on various cancer cell lines. |

| Xu et al. (2010) | Neuroprotection | Demonstrated reduced neuronal death in models of neurodegeneration. |

| Andreani et al. (2005) | Antimicrobial | Showed effective inhibition against Gram-positive bacteria. |

Q & A

Q. What are the recommended synthetic routes for 2-(1H-1,3-benzodiazol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide?

The synthesis involves multi-step reactions under controlled conditions. A common approach includes:

- Step 1 : Condensation of benzimidazole derivatives with thiazole precursors using polar aprotic solvents (e.g., DMF) and catalysts like triethylamine .

- Step 2 : Acetylation of intermediate products with chloroacetyl chloride in dioxane at 20–25°C, followed by recrystallization from ethanol-DMF mixtures .

- Key Variables : Solvent choice (e.g., chloroform for reflux reactions ), temperature (e.g., 485–486 K for crystallization ), and stoichiometric ratios of reactants.

| Reaction Step | Conditions | Yield Optimization |

|---|---|---|

| Condensation | DMF, triethylamine, 24–48h reflux | Adjust molar ratios (1:1.1–1.2) |

| Acetylation | Dioxane, 20–25°C, chloroacetyl chloride | Slow addition to prevent side reactions |

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Comprehensive characterization includes:

- Spectroscopic Analysis :

- 1H/13C NMR : Assign peaks to confirm benzimidazole (δ ~7.3–8.1 ppm) and thiazole (δ ~2.6–3.8 ppm) moieties .

- IR Spectroscopy : Identify amide C=O stretches (~1668 cm⁻¹) and N-H bonds (~3178 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Discrepancies (e.g., elemental analysis mismatches or unexpected NMR shifts) require:

- Cross-Validation : Use multiple techniques (e.g., HRMS for molecular weight confirmation ).

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values .

- Re-crystallization : Purify samples under varying conditions (e.g., ethanol vs. DMF) to isolate polymorphs .

Q. What computational methods predict the compound’s biological activity and binding modes?

- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes) using software like AutoDock Vina. Studies show the benzimidazole-thiazole scaffold binds to active sites via π-π stacking and hydrogen bonds .

- MD Simulations : Assess binding stability over 100 ns trajectories to evaluate conformational changes .

- Pharmacophore Modeling : Map electrostatic/hydrophobic features to guide SAR studies .

Q. How do structural modifications influence bioactivity?

Structure-Activity Relationship (SAR) Insights :

- Benzimidazole Substitutions : Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity but reduce solubility .

- Thiazole Modifications : 5-Methyl groups improve metabolic stability compared to halogenated analogs .

- Hybrid Systems : Triazole-linked derivatives (e.g., compound 9c) show superior anticancer activity (IC₅₀: 12 µM vs. 25 µM for parent compound) .

Q. What strategies optimize reaction conditions for scale-up synthesis?

- DoE (Design of Experiments) : Screen variables (pH, solvent polarity, catalyst loading) to maximize yield .

- Continuous Flow Systems : Reduce reaction time (e.g., 6h → 2h) and improve purity (>95%) .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

Q. How does the compound’s stability vary under different storage or experimental conditions?

- Hydrolytic Stability : Susceptible to cleavage in acidic/basic conditions (t₁/₂: 8h at pH 2 vs. 24h at pH 7) .

- Thermal Stability : Decomposes above 485 K, requiring storage at −20°C in inert atmospheres .

- Light Sensitivity : UV exposure induces thiazole ring degradation; use amber glassware for long-term storage .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Structural Analogs

| Analog | Modification | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| Parent Compound | None | 25 µM (Cancer) | |

| 9c (Triazole-linked) | 4-Bromophenyl substitution | 12 µM (Cancer) | |

| 5-Fluoro Thiazole Derivative | Fluorine at thiazole C5 | 18 µM (Antimicrobial) |

Q. Table 2. Optimized Reaction Conditions for Scale-Up

| Parameter | Bench Scale | Pilot Scale |

|---|---|---|

| Solvent | Dioxane | CPME |

| Temperature | 25°C | 30°C |

| Catalyst Loading | 10% Triethylamine | 8% Triethylamine |

| Yield | 75% | 82% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.